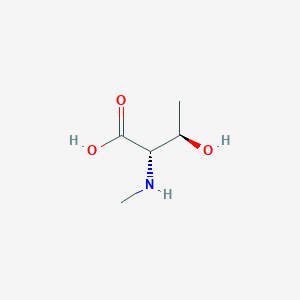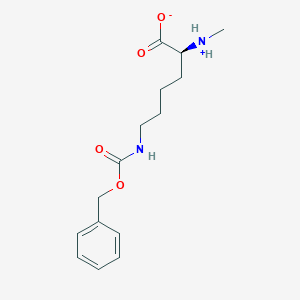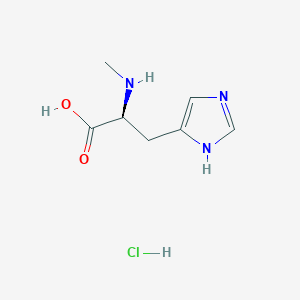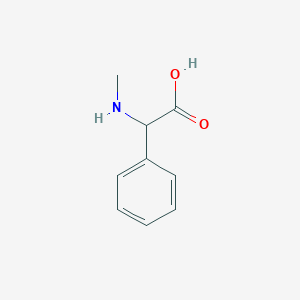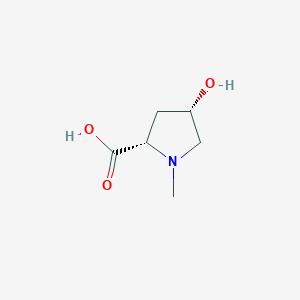
L-Valine tert-butyl ester hydrochloride
Overview
Description
L-Valine tert-butyl ester hydrochloride: is an organic compound with the chemical formula C9H19NO2·HCl . It is a derivative of the essential amino acid L-Valine, where the carboxyl group is esterified with tert-butyl alcohol and the resulting ester is converted to its hydrochloride salt. This compound is commonly used in peptide synthesis and as an intermediate in the production of pharmaceuticals and other bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Valine tert-butyl ester hydrochloride typically involves the reaction of L-Valine with tert-butyl chloroformate in an alkaline environment. The reaction proceeds as follows:
- The reaction mixture is stirred at room temperature until the reaction is complete.
- The resulting tert-butyl ester is then treated with hydrochloric acid to form the hydrochloride salt .
L-Valine: is dissolved in an appropriate solvent such as dichloromethane.
Tert-butyl chloroformate: is added to the solution in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale reaction vessels and automated systems for precise control of reaction conditions.
- Efficient purification techniques such as crystallization and filtration to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions: L-Valine tert-butyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield L-Valine and tert-butyl alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Peptide Bond Formation: It is commonly used in peptide synthesis where the ester group reacts with amino acids to form peptide bonds
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.
Substitution: Nucleophiles such as amines or thiols can react with the amino group.
Peptide Synthesis: Coupling reagents like dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) are used
Major Products:
Hydrolysis: L-Valine and tert-butyl alcohol.
Peptide Synthesis: Peptides with L-Valine residues
Scientific Research Applications
L-Valine tert-butyl ester hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein structure and function.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including anti-cancer drugs.
Industry: Utilized in the production of bioactive compounds for cosmetics and health products
Mechanism of Action
The mechanism of action of L-Valine tert-butyl ester hydrochloride involves its role as a protected amino acid derivative. In peptide synthesis, the ester group protects the carboxyl group of L-Valine, allowing selective reactions at the amino group. Upon deprotection, the ester group is hydrolyzed to yield the free amino acid, which can then participate in further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the peptides or compounds being synthesized .
Comparison with Similar Compounds
- L-Valine methyl ester hydrochloride
- L-Leucine tert-butyl ester hydrochloride
- L-Alanine tert-butyl ester hydrochloride
- L-Phenylalanine tert-butyl ester hydrochloride
Comparison: L-Valine tert-butyl ester hydrochloride is unique due to its specific structure and reactivity. Compared to other similar compounds, it offers:
- Higher stability: The tert-butyl ester group provides greater stability compared to methyl esters.
- Selective reactivity: The presence of the tert-butyl group allows for selective reactions in peptide synthesis.
- Versatility: It can be used in a wide range of synthetic applications, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl (2S)-2-amino-3-methylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-6(2)7(10)8(11)12-9(3,4)5;/h6-7H,10H2,1-5H3;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIVQIHTTVPKFS-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13518-40-6 | |
| Record name | tert-butyl (2S)-2-amino-3-methylbutanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid](/img/structure/B554841.png)


![2-[Benzyl(methyl)amino]-3-methylbutanoic acid](/img/structure/B554846.png)
